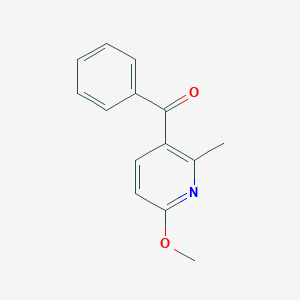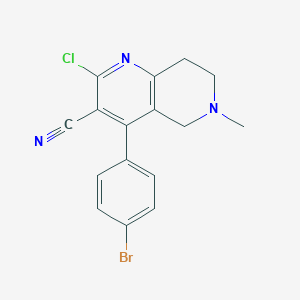![molecular formula C7H6N4O2S B13016213 Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the reaction of 3-mercapto-1,2,4-triazole with a suitable pyridazine derivative. One common method involves the condensation of 3-mercapto-1,2,4-triazole with 6-chloropyridazine-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The mercapto group can also form covalent bonds with thiol groups in proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can be compared with other triazolopyridazine derivatives, such as:
3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: This derivative is used in the development of high-energy materials due to its explosive properties. The uniqueness of this compound lies in its mercapto and carboxylate groups, which confer specific reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H6N4O2S |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14) |
Clave InChI |
VUWAMEGMRDSOOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN2C(=NNC2=S)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)


![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)


![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)



